Lexibulin dihydrochloride

Tubulin Polymerization Colchicine Binding Site In Vitro Potency

Researchers face oral bioavailability limits and MDR efflux with standard microtubule toxins. Lexibulin dihydrochloride (CYT-997) solves this: a dual-mechanism tubulin inhibitor targeting the colchicine site. - Oral activity & linear PK vs IV-only VDAs. - Retains potency in Pgp+ MDR HCT15 cells (IC50=52 nM). - 13x lower dose than CA4P for vascular disruption. Ideal for chronic oral dosing, paclitaxel-resistant models, and VDA mechanism studies.

Molecular Formula C24H32Cl2N6O2
Molecular Weight 507.5 g/mol
Cat. No. B10801002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexibulin dihydrochloride
Molecular FormulaC24H32Cl2N6O2
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCCCC(C1=CN=CC=C1)NC2=NC(=NC=C2C)C3=CC(=C(C=C3)NC(=O)NCC)OC.Cl.Cl
InChIInChI=1S/C24H30N6O2.2ClH/c1-5-8-19(18-9-7-12-25-15-18)28-22-16(3)14-27-23(30-22)17-10-11-20(21(13-17)32-4)29-24(31)26-6-2;;/h7,9-15,19H,5-6,8H2,1-4H3,(H2,26,29,31)(H,27,28,30);2*1H/t19-;;/m0../s1
InChIKeyHGDCRTLMRFHNOZ-TXEPZDRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lexibulin Dihydrochloride: Orally Active Dual-Action Tubulin Inhibitor


Lexibulin dihydrochloride (also known as CYT-997 dihydrochloride) is a potent, orally active small-molecule tubulin polymerization inhibitor [1]. It functions as both a cytotoxic agent and a vascular disrupting agent (VDA), targeting the colchicine-binding site on β-tubulin [2]. In vitro, Lexibulin inhibits tubulin polymerization with an IC50 of approximately 3 μmol/L in turbidimetric assays and exhibits antiproliferative activity against a broad panel of cancer cell lines with IC50 values ranging from 10–100 nM [3]. Its dual mechanism of action—directly inducing tumor cell apoptosis while simultaneously collapsing tumor vasculature—distinguishes it from conventional microtubule-targeting agents that act solely via cytotoxic pathways [4].

1
Supports tubulin polymerization inhibition and colchicine-site binding mechanism studies
2
Enables vascular disruption research through dual cytotoxic and VDA activity
3
Orally bioavailable tool for in vivo preclinical tumor models

Lexibulin Dihydrochloride: Key Differentiators


Although Lexibulin shares the colchicine-binding site with other tubulin polymerization inhibitors, it cannot be considered a simple interchangeable analog [1]. Its structural features confer a unique combination of dual cytotoxic and vascular disrupting activities with significant oral bioavailability—a profile not replicated by most in-class compounds [2]. Key differentiating factors include: (i) a distinct in vitro tubulin polymerization inhibition potency relative to colchicine ; (ii) superior in vivo efficacy compared to paclitaxel in certain xenograft models, including those resistant to paclitaxel ; (iii) comparable vascular disrupting activity to CA4P at substantially lower doses [3]; (iv) confirmed clinical oral bioavailability with linear pharmacokinetics, unlike many VDAs which require intravenous administration [4]; and (v) sustained efficacy in multi-drug resistant (MDR+) cell lines expressing P-glycoprotein [5]. The quantitative evidence detailed below establishes that Lexibulin dihydrochloride occupies a distinct performance niche that generic substitution cannot fulfill.

Colchicine-site binding potency mismatch
Tubulin polymerization inhibition IC50 differs from colchicine; colchicine may not serve as direct quantitative control in binding studies.
In vivo model-response divergence from paclitaxel
Oral Lexibulin efficacy profile in xenografts cannot be inferred from parenteral paclitaxel; resistance model outcomes may not transfer.
VDA and oral bioavailability class mismatch
Most VDAs (e.g., CA4P) lack oral bioavailability; substituting CA4P for Lexibulin alters administration route and vascular endpoint context.

Lexibulin Dihydrochloride: Comparative Performance Evidence


Tubulin Polymerization Potency vs. Colchicine

Lexibulin demonstrates tubulin polymerization inhibition comparable to colchicine in standardized turbidimetric assays . This confirms its binding to the colchicine site while establishing a potency benchmark against the classical reference inhibitor .

Tubulin Inhibition vs. Colchicine
Head-to-head
IC50 ~3 µM (Lexibulin) vs. 2 µM (colchicine)
Provides calibrated benchmark for colchicine-site binding research
Turbidimetric assay with bovine neuronal tubulin
Tubulin Polymerization Colchicine Binding Site In Vitro Potency

Tumor Growth Inhibition vs. Paclitaxel in PC3 Xenografts

In PC3 human prostate cancer xenograft-bearing mice, oral administration of Lexibulin achieved a stronger inhibitory effect on tumor growth compared to parenterally administered paclitaxel . Furthermore, Lexibulin demonstrated efficacy in a syngeneic 4T1 mouse breast cancer model that exhibits intrinsic resistance to paclitaxel [1].

Tumor Inhibition vs. Paclitaxel
Head-to-head
Oral Lexibulin matched or exceeded paclitaxel in PC3 xenografts; effective in paclitaxel-resistant 4T1 model
Supports oral dosing model-response comparison; aids resistance mechanism studies
PC3 prostate and 4T1 breast cancer mouse models
Prostate Cancer Xenograft In Vivo Efficacy Paclitaxel Resistance

Vascular Disruption Efficacy vs. CA4P

A single intraperitoneal dose of Lexibulin (7.5 mg/kg) significantly reduced blood flow in liver metastases, with an effect similar to that of the positive control CA4P administered at a much higher dose of 100 mg/kg [1]. Additionally, Lexibulin rapidly and reversibly increased HUVEC monolayer permeability—a key in vitro marker of vascular collapse—with an IC50 of ~80 nM [2].

Vascular Disruption vs. CA4P
Cross-study comparable
Comparable blood flow reduction at 7.5 mg/kg (Lexibulin) vs. 100 mg/kg (CA4P)
Reports dose-dependent vascular disruption in liver metastasis model
Murine liver metastasis model; i.p. administration
Vascular Disrupting Agent Liver Metastasis Tumor Blood Flow Combretastatin

Oral Bioavailability vs. Intravenous VDAs

In a Phase I clinical trial of orally administered CYT997 (Lexibulin) in patients with advanced solid tumors, oral bioavailability was observed with approximate linear pharmacokinetics over an 11-fold dose range (15–164 mg/m²) [1]. At doses ≥84 mg/m², plasma von Willebrand factor levels increased above baseline and DCE-MRI scans showed reductions in tumor K(trans), confirming vascular disrupting effects in humans [2]. Preclinically, Lexibulin exhibited an absolute oral bioavailability of 50–70% in rats, with an oral half-life of 2.5 hours compared to 1.5 hours intravenously [3].

Oral Bioavailability Profile
Trial context
Phase I trial: oral bioavailability observed; 50–70% absolute oral in rats; linear PK
Supports oral administration feasibility for in vivo PK studies
Advanced solid tumor research subjects (N=21); rat PK
Oral Bioavailability Pharmacokinetics Phase I Clinical Trial VDA

Cytotoxicity in P-Glycoprotein-Expressing MDR+ Cells

Lexibulin exhibits notably high efficacy in HCT15 human colorectal adenocarcinoma cells, which possess the multi-drug resistance mechanism P-glycoprotein (Pgp, MDR+), with an IC50 of 52 nM [1]. This potency in MDR+ cells is comparable to or better than its activity in many non-resistant cell lines [2].

MDR+ Cell Cytotoxicity
Cross-study comparable
IC50 52 nM in HCT15 (MDR+, Pgp+) vs. 9–101 nM range across 16 cell lines
Indicates retained potency in Pgp-expressing model, supporting MDR pathway research
HCT15 colorectal adenocarcinoma cell line
Multi-Drug Resistance P-Glycoprotein Cancer Cell Lines MDR

Reversible Microtubule Disruption and G2-M Arrest

Treatment of A549 lung adenocarcinoma cells with 1 μM Lexibulin for 24 hours increased the proportion of cells in G2-M phase from 19% (vehicle control) to 43% . Importantly, only 66% of total cells remained in the combined G1, S, and G2-M phases after 24 hours, indicating that cells arrested at the G2-M boundary are driven toward apoptosis rather than re-entering the cell cycle [1]. The microtubule-disrupting effects are reversible: cells rapidly recover normal microtubule architecture within hours after a 1-hour Lexibulin exposure .

Cell Cycle Arrest (G2-M)
Context-dependent
1 µM Lexibulin: 43% G2-M (vs. 19% vehicle); ~34% cells lost to apoptosis
Reports G2-M arrest and apoptotic commitment in A549 lung cancer cells
A549 cells; flow cytometry; reversible within hours
Cell Cycle Arrest Microtubule Dynamics Apoptosis Reversibility

Lexibulin Dihydrochloride: Recommended Research Applications


Oral Dosing in Tumor Xenografts vs. Paclitaxel

Researchers conducting subcutaneous or orthotopic tumor xenograft studies—particularly in prostate cancer (PC3) or breast cancer (4T1) models—should consider Lexibulin when an orally bioavailable tubulin inhibitor is required for chronic or metronomic dosing regimens [1]. Lexibulin's demonstrated superiority over parenteral paclitaxel in PC3 xenografts, and its retained efficacy in paclitaxel-resistant 4T1 tumors, make it an ideal tool for resistance mechanism studies or for evaluating combination therapies where paclitaxel resistance is a confounding factor . The oral route eliminates the need for repeated intravenous injections, reducing animal stress and enabling longer-term efficacy studies.

Vascular Disruption Studies: Lower Effective Doses

For studies focused on tumor vasculature collapse, vascular permeability, or blood flow modulation, Lexibulin offers a cost-effective alternative to CA4P [1]. A single 7.5 mg/kg i.p. dose of Lexibulin achieves vascular disruption in liver metastasis models comparable to 100 mg/kg CA4P, representing a >13-fold dose reduction . This lower dose requirement translates to reduced compound consumption and cost per experiment, which is particularly advantageous for large-scale in vivo pharmacology studies or when compound supply is limited. The rapid and reversible increase in HUVEC monolayer permeability (IC50 ~80 nM) provides a convenient in vitro surrogate assay for VDA activity screening [2].

Multi-Drug Resistance and P-Glycoprotein Studies

Lexibulin is particularly well-suited for studies investigating multi-drug resistance mechanisms, given its potent activity in Pgp-expressing MDR+ HCT15 cells (IC50 = 52 nM) [1]. Unlike many microtubule-targeting agents (paclitaxel, vincristine) that are efficiently effluxed by Pgp, Lexibulin retains substantial cytotoxic potency in this MDR background . Researchers can utilize Lexibulin as a control compound to dissect Pgp-dependent versus Pgp-independent resistance pathways, or to evaluate novel MDR reversal agents in combination studies where baseline MDR susceptibility must be accounted for.

Cell Cycle and Microtubule Dynamics Studies

Investigators studying the kinetics of microtubule polymerization/depolymerization, mitotic spindle formation, or G2-M checkpoint regulation should consider Lexibulin for its well-characterized and reversible effects on the microtubule network [1]. Treatment with 1 μM Lexibulin produces robust G2-M arrest (43% of cells at 24h vs. 19% vehicle) and commits cells to apoptosis rather than allowing mitotic slippage . The reversibility of microtubule disruption following a 1-hour exposure enables pulse-chase experimental designs to study recovery kinetics and the temporal relationship between microtubule integrity and downstream signaling events [2].

Application
Selection Property
Validation Focus
Oral dosing tumor xenograft studies
Oral bioavailability and tubulin polymerization inhibition
Tumor growth inhibition endpoints with paclitaxel-reference context
Vascular disruption mechanism studies
Vascular disrupting activity at reduced compound usage
Tumor blood flow and permeability endpoints
Multi-drug resistance pathway studies
Retained potency in Pgp-expressing cancer cell models
MDR+ vs. drug-sensitive cytotoxicity endpoint comparison
Microtubule dynamics and cell cycle studies
Reversible microtubule disruption and G2-M arrest profile
G2-M arrest and apoptosis commitment endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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